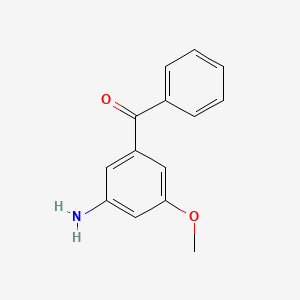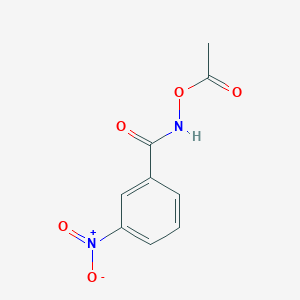
N-(Acetyloxy)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetyloxy)-3-nitrobenzamide is an organic compound characterized by the presence of an acetyloxy group and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-3-nitrobenzamide typically involves the acylation of 3-nitroaniline with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(Acetyloxy)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetyloxy group can be hydrolyzed to yield the corresponding hydroxyl compound.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-N-(acetyloxy)benzamide.
Reduction: Formation of 3-nitro-N-(hydroxy)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(Acetyloxy)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(Acetyloxy)-3-nitrobenzamide involves its interaction with specific molecular targets. The acetyloxy group can act as a protecting group for hydroxyl functionalities, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Acetyloxy)-4-nitrobenzamide
- N-(Acetyloxy)-2-nitrobenzamide
- N-(Acetyloxy)-3-chlorobenzamide
Uniqueness
N-(Acetyloxy)-3-nitrobenzamide is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Properties
CAS No. |
62394-56-3 |
|---|---|
Molecular Formula |
C9H8N2O5 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
[(3-nitrobenzoyl)amino] acetate |
InChI |
InChI=1S/C9H8N2O5/c1-6(12)16-10-9(13)7-3-2-4-8(5-7)11(14)15/h2-5H,1H3,(H,10,13) |
InChI Key |
LJOTUXQJEIEMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


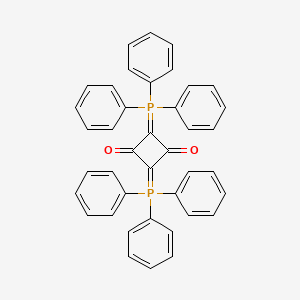
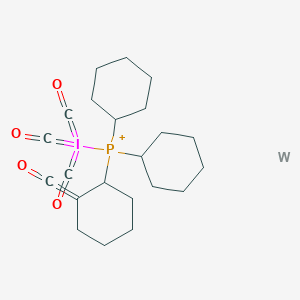
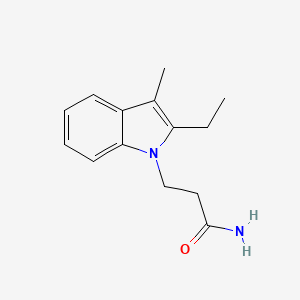
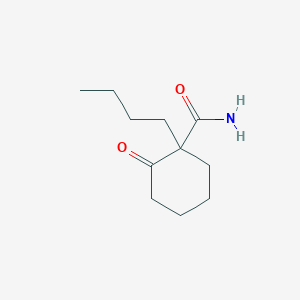
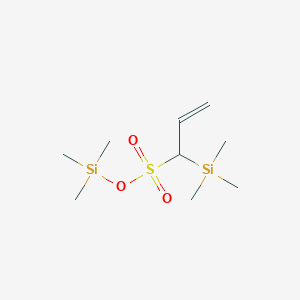
![1-[1-(Phenylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14537957.png)
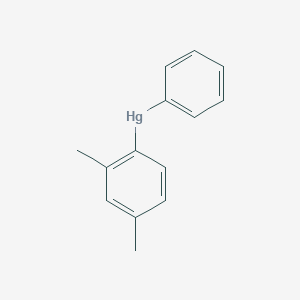
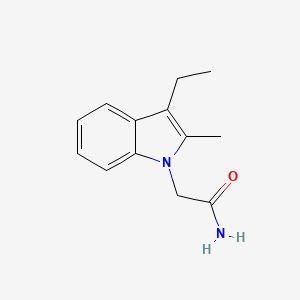
![Diethyl [amino(diethyl)-lambda~5~-phosphanylidene]propanedioate](/img/structure/B14537974.png)

![Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)-3-(phenylmethyl)-](/img/structure/B14538000.png)
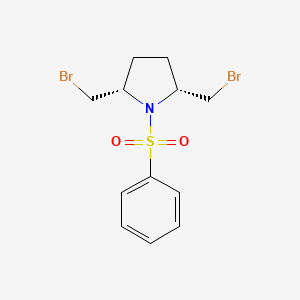
arsanium perchlorate](/img/structure/B14538012.png)
